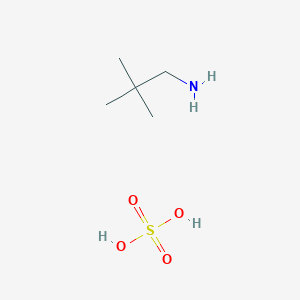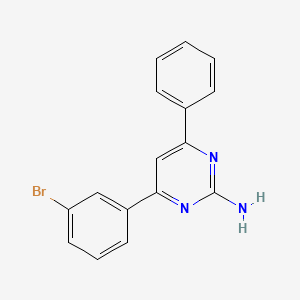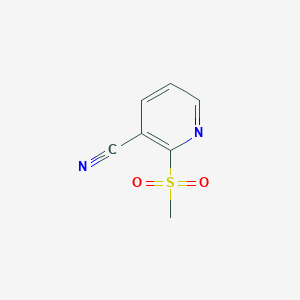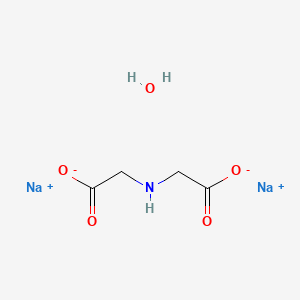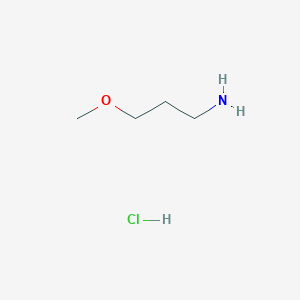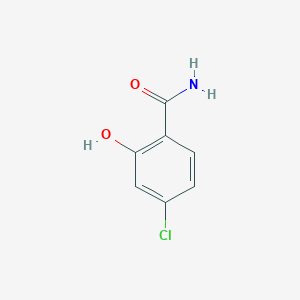
4-Chloro-2-hydroxybenzamide
Vue d'ensemble
Description
4-Chloro-2-hydroxybenzamide is a chemical compound with the molecular formula C7H6ClNO2 . It is also known by other names such as 4-Chlorobenzenehydroxamic acid, 4-Chloro-N-hydroxybenzamide, and Benzamide, 4-chloro-N-hydroxy- . The average mass of this compound is 171.581 Da .
Synthesis Analysis
The synthesis of 4-hydroxybenzamides and their salts has been discussed in a study . The study mentions the preparation of 4-hydroxybenzoyl chloride from 4-hydroxybenzoic acid. The target 4-hydroxybenzamides were prepared via the Schotten–Baumann reaction .Molecular Structure Analysis
The molecular structure of 4-Chloro-2-hydroxybenzamide consists of 7 carbon atoms, 6 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, and 2 oxygen atoms . The exact mass of this compound is 171.00900 .Applications De Recherche Scientifique
1. Antioxidant and Antibacterial Activities
- Summary of Application: Benzamides, including 4-Chloro-2-hydroxybenzamide, have been found to exhibit antioxidant and antibacterial activities. They are synthesized from benzoic acid or its derivatives and amine derivatives .
- Methods of Application: The antioxidant activity of these compounds is determined by total antioxidant, free radical scavenging, and metal chelating activity. Their antibacterial activity is determined against three gram-positive bacteria and three gram-negative bacteria .
- Results or Outcomes: Some synthesized compounds showed more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards. One of the benzamide compounds has been shown to exhibit effective metal chelate activity .
2. Biological Activity
- Summary of Application: A series of 5-chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides and 4-chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides, which are similar to 4-Chloro-2-hydroxybenzamide, have been studied for their biological activity .
- Methods of Application: The compounds were analyzed using RP-HPLC to determine lipophilicity. They were also evaluated for their activity related to the inhibition of photosynthetic electron transport (PET) in spinach (Spinacia oleracea L.) chloroplasts .
- Results or Outcomes: The compounds showed biological activity comparable with or higher than the standards isoniazid, fluconazole, penicillin G or ciprofloxacin .
3. Synthesis of Salts
- Summary of Application: 4-hydroxybenzamides, a class of compounds that 4-Chloro-2-hydroxybenzamide belongs to, can be used in the synthesis of their salts .
- Methods of Application: The specific methods of synthesis are not detailed in the source, but typically involve reactions with appropriate base or acid counterparts .
- Results or Outcomes: The synthesis of these salts can lead to compounds with potentially interesting chemical properties .
4. Direct Condensation of Carboxylic Acids and Amines
- Summary of Application: Benzamides, including 4-Chloro-2-hydroxybenzamide, can be synthesized through direct condensation of carboxylic acids and amines .
- Methods of Application: This synthesis is performed under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth .
- Results or Outcomes: This method provides a green, rapid, mild, and highly efficient pathway for the preparation of benzamide derivatives .
5. Nucleophilic Aromatic Substitution
- Summary of Application: 4-Chloro-2-hydroxybenzamide, as an activated aryl halide, can potentially undergo nucleophilic aromatic substitution reactions .
- Methods of Application: These reactions typically involve a nucleophile attacking the aromatic ring, displacing the halide .
- Results or Outcomes: This type of reaction can be used to synthesize a wide variety of compounds .
6. Synthesis of New Benzamides
- Summary of Application: A series of novel benzamide compounds, which could potentially include 4-Chloro-2-hydroxybenzamide, were synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives .
- Methods of Application: The specific methods of synthesis are not detailed in the source, but typically involve reactions with appropriate base or acid counterparts .
- Results or Outcomes: The in vitro antioxidant activity of all the compounds was determined by total antioxidant, free radical scavenging, and metal chelating activity. Some of synthesized compounds showed more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards .
Propriétés
IUPAC Name |
4-chloro-2-hydroxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO2/c8-4-1-2-5(7(9)11)6(10)3-4/h1-3,10H,(H2,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXRFMWBOQWRGFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)O)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90547752 | |
| Record name | 4-Chloro-2-hydroxybenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90547752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-hydroxybenzamide | |
CAS RN |
37893-37-1 | |
| Record name | 4-Chloro-2-hydroxybenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90547752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-chloro-2-hydroxybenzamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

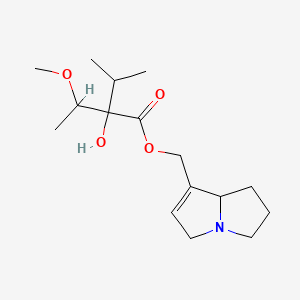
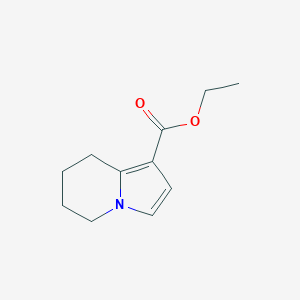

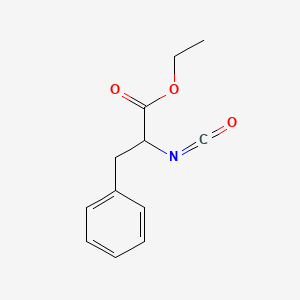
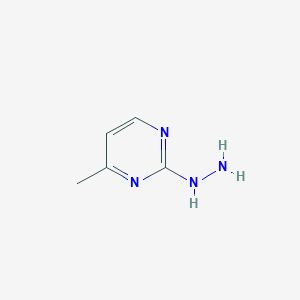


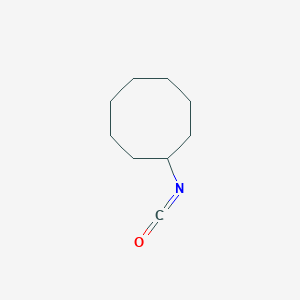
![Piperazine, 1-[3-(triethoxysilyl)propyl]-](/img/structure/B1601696.png)
